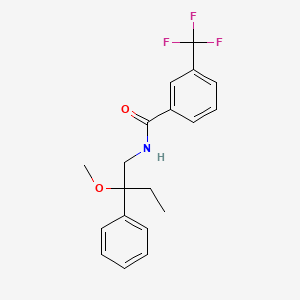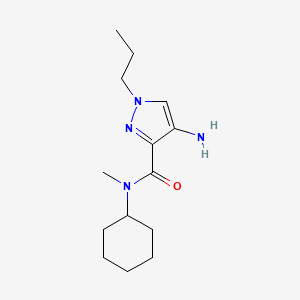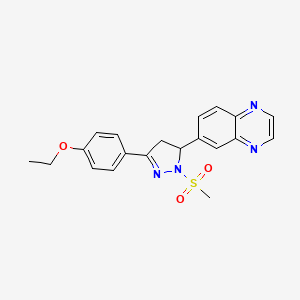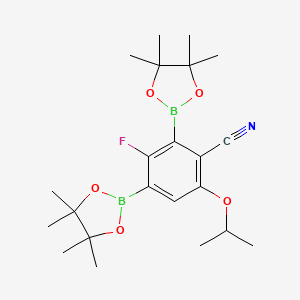![molecular formula C21H17NO4 B2742169 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 866135-99-1](/img/structure/B2742169.png)
3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyranoquinolones are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of important biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of pyranoquinolones often involves acid-catalyzed tandem reactions . For example, one method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols . Depending on the propargylic alcohol used, these tandem reactions can proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .Molecular Structure Analysis
The molecular structure of pyranoquinolones is typically elucidated by NMR, IR, mass spectra, and elemental analysis . X-ray structure analysis can also be used to elucidate the structure of the obtained products .Chemical Reactions Analysis
Pyranoquinolones can undergo various chemical reactions depending on the conditions and reagents used . For instance, the pyranoquinolones products could be further transformed to tetracyclic 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyranoquinolones can vary widely depending on their specific structure. These properties are typically determined through a variety of analytical techniques, including NMR, IR, and mass spectrometry .科学的研究の応用
Photovoltaic Applications
Quinoline derivatives, such as the compound , have been synthesized for third-generation photovoltaic applications . These compounds have properties that make them suitable for use in photovoltaic cells, including their absorption spectra and energy levels . They have been used in the architecture and design of photovoltaic cells, and their performance in polymer solar cells and dye-synthesized solar cells has been highlighted .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their properties make them suitable for use in these devices, which are used in a variety of applications, including display technology and lighting.
Transistors
Quinoline derivatives have also been used in transistors . Transistors are fundamental components in almost all modern electronic devices.
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . While the specific applications are not detailed in the source, this suggests a wide range of potential uses in the medical and health fields.
Drug Development
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Synthesis of Other Compounds
Quinoline derivatives can be used in the synthesis of other compounds . For example, a new synthesis of substituted 2,5-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]quinolines is realized by heating the corresponding 2-methyl-3-(3-hydroxybutyl)-4-hydroxy (methoxy)-quinoline in polyphosphoric acid .
Safety and Hazards
将来の方向性
The field of pyranoquinolones research is continually evolving, with new synthetic methods and potential applications being explored . Future research directions may include the development of more efficient synthetic methods, the discovery of new biological activities, and the design of pyranoquinolones with improved pharmacological properties .
特性
IUPAC Name |
3-benzyl-6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-2-22-16-11-7-6-10-14(16)19-17(20(22)24)18(23)15(21(25)26-19)12-13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWBWJPXCUTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)

![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)



![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)
![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)